molecular formula C26H21NO5 B299346 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-cinnamyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-cinnamyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

Numéro de catalogue B299346
Poids moléculaire: 427.4 g/mol
Clé InChI: VSZXSKKACWLDCL-RMKNXTFCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-cinnamyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as CERC-501, is a novel small molecule drug that has been developed for the treatment of neuropsychiatric and neurological disorders.

Applications De Recherche Scientifique

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-cinnamyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied in preclinical models of neuropsychiatric and neurological disorders, including depression, anxiety, addiction, and Parkinson's disease. The drug has shown promising results in reducing symptoms of these disorders, particularly in animal models.

Mécanisme D'action

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-cinnamyl-3-hydroxy-1,3-dihydro-2H-indol-2-one acts as a selective antagonist of the kappa opioid receptor (KOR), which is known to be involved in the regulation of mood, reward, and stress responses. By blocking the KOR, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-cinnamyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is able to modulate the activity of other neurotransmitter systems, including the dopamine and serotonin systems, which are also implicated in the regulation of mood and reward.
Biochemical and Physiological Effects:
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-cinnamyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have a number of biochemical and physiological effects in preclinical models. These include modulation of neurotransmitter release, regulation of stress responses, and reduction of inflammation. The drug has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-cinnamyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is its selectivity for the KOR, which allows for targeted modulation of specific neurotransmitter systems. However, the drug's efficacy may be limited by its short half-life and poor brain penetration, which may require higher doses or more frequent dosing to achieve therapeutic effects.

Orientations Futures

There are several future directions for research on 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-cinnamyl-3-hydroxy-1,3-dihydro-2H-indol-2-one. One area of interest is the drug's potential for the treatment of addiction, particularly opioid addiction. Another area of interest is the development of more potent and selective KOR antagonists, which may offer improved therapeutic efficacy and reduced side effects. Additionally, further studies are needed to investigate the drug's safety and efficacy in human clinical trials.

Méthodes De Synthèse

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-cinnamyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is synthesized through a multi-step process that involves the reaction of a cinnamyl alcohol derivative with an indole-2-carboxylic acid derivative. The resulting compound is then subjected to a series of chemical reactions to produce the final product. The synthesis method has been optimized to yield high purity and high yield of the final product.

Propriétés

Nom du produit

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-cinnamyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

Formule moléculaire

C26H21NO5

Poids moléculaire

427.4 g/mol

Nom IUPAC

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-[(E)-3-phenylprop-2-enyl]indol-2-one

InChI

InChI=1S/C26H21NO5/c28-22(19-12-13-23-24(15-19)32-17-31-23)16-26(30)20-10-4-5-11-21(20)27(25(26)29)14-6-9-18-7-2-1-3-8-18/h1-13,15,30H,14,16-17H2/b9-6+

Clé InChI

VSZXSKKACWLDCL-RMKNXTFCSA-N

SMILES isomérique

C1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)C/C=C/C5=CC=CC=C5)O

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC=CC5=CC=CC=C5)O

SMILES canonique

C1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC=CC5=CC=CC=C5)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.